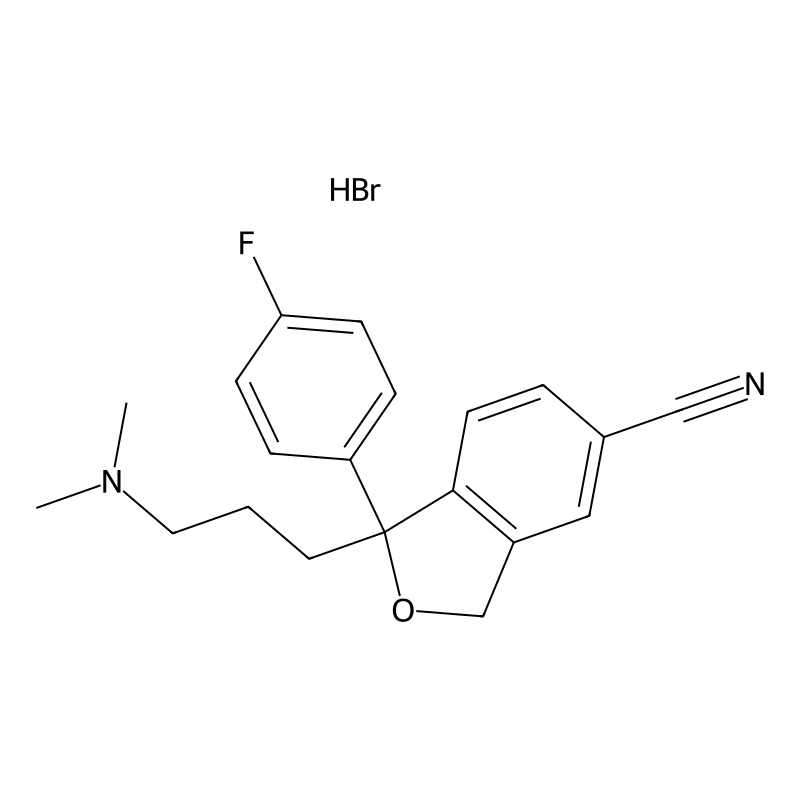

Citalopram hydrobromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Mechanism of action:

Citalopram’s mechanism of action is not fully understood, but it is believed to work by inhibiting the reuptake of serotonin, a neurotransmitter involved in mood regulation, in the brain. This increased availability of serotonin is thought to contribute to the antidepressant effects of the drug [1].

Treatment of Major Depressive Disorder (MDD):

Extensive research has been conducted on the efficacy of citalopram in treating MDD. Numerous studies, including randomized controlled trials, have demonstrated its effectiveness in reducing symptoms of depression compared to placebo [2, 3, 4]. These studies have also established the safety and tolerability of citalopram in the treatment of MDD.

Other potential applications:

Beyond MDD, citalopram is being investigated for its potential role in treating various other conditions, including:

- Obsessive-compulsive disorder (OCD): Studies suggest that citalopram may be effective in reducing symptoms of OCD, although further research is needed to confirm its long-term efficacy and safety in this context [5].

- Anxiety disorders: Citalopram demonstrates potential in treating various anxiety disorders, including generalized anxiety disorder (GAD) and panic disorder [6, 7].

- Premenstrual dysphoric disorder (PMDD): Research indicates that citalopram may alleviate symptoms of PMDD, such as mood swings, irritability, and anxiety [8].

Environmental research:

Citalopram, like many other pharmaceuticals, has been detected in various environmental samples, raising concerns about its potential impact on wildlife and ecosystems. Research in this area is ongoing, aiming to understand the distribution, effects, and potential mitigation strategies for these environmental concerns [9].

Citations:

- Citalopram - StatPearls - NCBI Bookshelf:

- Citalopram for the treatment of major depression: a systematic review and meta-analysis of controlled trials

- Efficacy and safety of citalopram in the treatment of major depression: a double-blind, placebo-controlled study

- Citalopram versus placebo in the treatment of major depression: a meta-analysis:

- Citalopram for obsessive-compulsive disorder: a meta-analysis:

- Citalopram treatment for generalized anxiety disorder: a meta-analysis:

- Citalopram for panic disorder: a meta-analysis:

- Citalopram in the treatment of premenstrual dysphoric disorder (PMDD): a meta-analysis:

- Impact of the antidepressant citalopram on the behaviour of two different life stages of brown trout:

Citalopram hydrobromide is a pharmaceutical compound classified as a selective serotonin reuptake inhibitor (SSRI). It is primarily used to treat major depressive disorder and has gained recognition for its efficacy and safety profile. The chemical structure of citalopram hydrobromide is characterized by a bicyclic phthalate derivative, making it unique among SSRIs due to its tertiary amine and two nitrogen-containing metabolites. The compound enhances serotonergic transmission by inhibiting the reuptake of serotonin in the central nervous system, thus elevating mood and alleviating depressive symptoms .

The mechanism of action of citalopram hydrobromide is not fully understood, but it is believed to work by inhibiting the reuptake of serotonin by presynaptic neurons in the central nervous system []. This increased level of serotonin is thought to contribute to the antidepressant effects of the drug [].

Citalopram hydrobromide undergoes various metabolic transformations in the body, primarily within the liver. Its metabolism involves:

- N-demethylation: This process converts citalopram into its main metabolite, demethylcitalopram, primarily via cytochrome P450 enzymes CYP2C19 and CYP3A4.

- Formation of didemethylcitalopram: A further metabolite formed through additional demethylation.

- Citalopram-N-oxide: Another minor metabolite generated during its metabolic pathway.

These reactions highlight the compound's biotransformation into less pharmacologically active forms, with the parent drug being predominantly responsible for its therapeutic effects .

Citalopram exhibits significant biological activity as an antidepressant. Its mechanism of action is primarily attributed to:

- Serotonin Reuptake Inhibition: Citalopram selectively inhibits the serotonin transporter (SERT), leading to increased levels of serotonin in the synaptic cleft.

- Minimal Interaction with Other Neurotransmitter Systems: Unlike many other antidepressants, citalopram shows minimal effects on norepinephrine and dopamine transporters, which contributes to its favorable side effect profile.

Research has indicated that citalopram does not induce tolerance to serotonin reuptake inhibition over prolonged use, maintaining its efficacy without significant loss of effect .

The synthesis of citalopram hydrobromide involves several key steps:

- Formation of the Benzofuran Ring: The initial step typically involves constructing the benzofuran structure through cyclization reactions.

- Introduction of Functional Groups: Subsequent reactions introduce the dimethylamino group and the 4-fluorophenyl moiety.

- Hydrobromide Salt Formation: The final step involves reacting citalopram with hydrobromic acid to form citalopram hydrobromide, enhancing its solubility and stability for pharmaceutical use.

This multi-step synthetic route allows for the efficient production of citalopram while ensuring high purity and yield .

Citalopram hydrobromide is primarily utilized in clinical settings for:

- Treatment of Major Depressive Disorder: It is prescribed to alleviate symptoms associated with depression.

- Anxiety Disorders: Citalopram has also been used off-label for various anxiety-related conditions due to its serotonergic activity.

The compound's favorable pharmacokinetic profile, including a long half-life and minimal drug interactions, makes it suitable for long-term management of depression .

Citalopram can be compared with several other SSRIs based on their chemical structure and pharmacological profiles. Here are some notable compounds:

| Compound | Unique Features |

|---|---|

| Fluoxetine | First SSRI approved; longer half-life; significant CYP2D6 interaction. |

| Escitalopram | S-enantiomer of citalopram; higher potency at SERT; fewer side effects. |

| Paroxetine | More potent but higher risk of withdrawal symptoms; significant CYP2D6 interaction. |

| Sertraline | Broader spectrum of action; effective in anxiety disorders as well. |

Citalopram stands out due to its high selectivity for serotonin reuptake inhibition and minimal interaction with other neurotransmitter systems, making it a preferred choice in specific patient populations .

Molecular Formula and Weight (C20H22BrFN2O, 405.35)

Citalopram hydrobromide possesses the molecular formula C20H22BrFN2O with a precise molecular weight of 405.35 grams per mole [2] [3] [4]. The compound is registered under Chemical Abstracts Service number 59729-32-7, which serves as its unique chemical identifier [2] [4] [8]. The International Union of Pure and Applied Chemistry name for this compound is 1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile hydrobromide [2] [7] [28].

The structural representation through Simplified Molecular Input Line Entry System notation is expressed as CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.Br, which provides a detailed linear encoding of the molecular structure [2] [28]. The International Chemical Identifier Key WIHMBLDNRMIGDW-UHFFFAOYSA-N serves as a hashed version of the complete structural information [2] [7] [28].

| Property | Value |

|---|---|

| Molecular Formula | C₂₀H₂₂BrFN₂O |

| Molecular Weight (g/mol) | 405.35 |

| CAS Registry Number | 59729-32-7 |

| IUPAC Name | 1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile hydrobromide |

| SMILES Notation | CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.Br |

| InChI Key | WIHMBLDNRMIGDW-UHFFFAOYSA-N |

Structural Characterization as a Racemic Bicyclic Phthalane Derivative

Citalopram hydrobromide is classified as a racemic bicyclic phthalane derivative, distinguished by its unique structural framework among selective serotonin reuptake inhibitors [3] [6] [14]. The bicyclic phthalane core structure, also known as isocoumaran or 1,3-dihydro-2-benzofuran, forms the fundamental scaffold of this compound [30]. This bicyclic aromatic system provides a rigid structural foundation that is essential for the compound's pharmacological properties [18].

The phthalane derivative classification places citalopram hydrobromide in a distinct chemical category compared to other selective serotonin reuptake inhibitors, which exhibit diverse structural frameworks including monocyclic, tricyclic, and tetracyclic configurations [16]. The compound is the only member of its class that possesses a tertiary amine functionality alongside two nitrogen-containing metabolites [2] [14].

The structural designation as (±)-1-(3-dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile hydrobromide reflects its complete chemical architecture [3] [6]. The hydrobromide salt formation involves the protonation of the tertiary amine nitrogen by hydrobromic acid, resulting in an ionic compound that exhibits enhanced water solubility compared to the free base form [27].

Stereochemistry and Isomeric Distribution

Citalopram hydrobromide exists as a racemic mixture consisting of equal proportions of R(-) and S(+) enantiomers [9] [10] [11]. The compound contains a single stereogenic center, which gives rise to two mirror-image forms that cannot be superimposed upon one another [10] [11]. The stereochemical configuration is determined using the Cahn-Ingold-Prelog priority rules, resulting in the R and S designations based on the absolute configuration around the chiral center [15].

The enantiomeric distribution in the racemic mixture is precisely 1:1, with each enantiomer contributing equally to the overall composition [9] [10]. However, the biological activity of these enantiomers differs significantly, with the S(+)-enantiomer demonstrating substantially higher potency in serotonin reuptake inhibition compared to the R(-)-enantiomer [9] [11]. The eudismic ratio, which quantifies the activity difference between enantiomers, ranges from 130 to 160 depending on the experimental test system employed [11].

Research findings indicate that the R(-)-enantiomer exhibits approximately 30-fold lower potency compared to the S(+)-enantiomer in inhibiting serotonin reuptake [11]. The two enantiomers bind to the human serotonin transporter in reversed orientations, with distinct interaction patterns for their functional groups [12]. The S-enantiomer positions its fluorine atom near specific amino acid residues, while the R-enantiomer demonstrates a contrasting binding orientation [12].

| Property | Description |

|---|---|

| Chirality | Racemic mixture |

| Number of Stereogenic Centers | 1 |

| Enantiomeric Composition | 1:1 mixture of R(-) and S(+) enantiomers |

| S-Enantiomer Activity | High serotonin reuptake inhibition |

| R-Enantiomer Activity | 30-fold less potent than S-enantiomer |

| Eudismic Ratio (S/R) | 130-160 (depending on test system) |

| Optical Activity | No net optical rotation (racemate) |

| Configuration Nomenclature | R(-) and S(+) based on absolute configuration |

Comparison with Related Chemical Structures

Citalopram hydrobromide exhibits distinct structural characteristics when compared to other selective serotonin reuptake inhibitors, which demonstrate remarkable structural diversity despite their shared pharmacological mechanism [16] [17]. The bicyclic phthalane framework of citalopram contrasts sharply with the phenylpropylamine structure of fluoxetine, the tetralin derivative configuration of sertraline, and the phenylpiperidine architecture of paroxetine [16].

Escitalopram represents the single S(+)-enantiomer of citalopram, sharing an identical molecular structure but differing in stereochemical composition [20] [29]. This relationship exemplifies the concept of chiral switching, where a racemic drug is replaced by its more active enantiomer [10]. The structural comparison reveals that citalopram and escitalopram are the same molecule capable of forming two different three-dimensional mirror-image structures [29].

Talopram serves as a structurally related congener to citalopram, sharing the bicyclic phthalane core but distinguished by different substituent patterns [13] [19]. The structure-activity relationship studies comparing citalopram and talopram have identified four key chemical substituents that distinguish these compounds and influence their binding selectivity toward different sites on the serotonin transporter [13] [19].

The structural uniqueness of citalopram among selective serotonin reuptake inhibitors is emphasized by its specific combination of a fluorophenyl group, cyano group, and tertiary amine side chain attached to the dihydrobenzofuran core [18]. This distinctive arrangement contributes to its exceptional selectivity for serotonin reuptake inhibition with minimal effects on norepinephrine and dopamine transport systems [18].

| Compound | Chemical Classification | Core Structure | Distinguishing Features |

|---|---|---|---|

| Citalopram | Bicyclic phthalane derivative | Dihydrobenzofuran | Fluorophenyl group, cyano group, tertiary amine |

| Escitalopram | Bicyclic phthalane derivative (single enantiomer) | Dihydrobenzofuran | Same as citalopram (S-enantiomer only) |

| Fluoxetine | Phenylpropylamine derivative | Phenoxyphenylpropylamine | Trifluoromethyl group |

| Sertraline | Tetralin derivative | Tetrahydronaphthalene | Dichlorobenzoyl substituent |

| Paroxetine | Phenylpiperidine derivative | Benzodioxole | Methylenedioxyphenyl group |

| Talopram | Bicyclic phthalane derivative (analog) | Dihydrobenzofuran | Different substituent pattern from citalopram |

Structure-Property Relationships

The structure-property relationships of citalopram hydrobromide demonstrate how specific molecular features contribute to its physicochemical and biological characteristics [13] [18] [25]. The bicyclic phthalane core provides a rigid structural framework that is essential for optimal receptor binding and selectivity [18]. This rigid scaffold constrains the molecule in a conformation that promotes specific interactions with the serotonin transporter while minimizing binding to other neurotransmitter systems [18].

The fluorophenyl substituent plays a crucial role in enhancing binding affinity and selectivity [12] [18]. Research has shown that the fluorine atom participates in specific interactions with amino acid residues in the serotonin transporter binding site, particularly with alanine and threonine residues [12]. The electronic properties of the fluorine atom contribute to the overall binding energetics and influence the compound's pharmacological profile [18].

The cyano group serves as a critical component of the pharmacophore, contributing to the definition of the binding site interaction pattern [12] [18]. Studies have demonstrated that the cyano group is positioned in close proximity to specific phenylalanine residues in the serotonin transporter, forming important molecular contacts that stabilize the drug-receptor complex [12].

The tertiary amine side chain enables protonation under physiological conditions, facilitating ionic interactions with the target protein [18]. The dimethylamino functionality provides a site for salt formation, which significantly influences the compound's solubility characteristics and formulation properties [22] [25]. The hydrobromide salt formation enhances water solubility compared to the free base, improving the compound's pharmaceutical utility [22] [27].

Thermodynamic studies reveal that the dissolution process of citalopram hydrobromide is endothermic, spontaneous, and entropy-driven [25]. The solubility behavior demonstrates significant variation depending on the solvent system, with enhanced solubility observed in cosolvent mixtures containing ethanol [25]. The structure-property relationships extend to the compound's stability characteristics, with optimal storage conditions requiring cool, dry environments to maintain chemical integrity [4] [8].

| Structural Feature | Property Influence | Structural Role |

|---|---|---|

| Bicyclic Phthalane Core | Provides rigid framework for receptor binding | Core pharmacophore |

| Fluorophenyl Substituent | Enhances selectivity and binding affinity | Selectivity determinant |

| Cyano Group | Contributes to pharmacophore definition | Binding site interaction |

| Tertiary Amine Side Chain | Enables protonation and ionic interactions | Pharmacokinetic modulator |

| Stereogenic Center | Determines enantiomeric activity differences | Activity modulator |

| Hydrobromide Salt Formation | Improves water solubility and stability | Formulation enhancer |

Citalopram hydrobromide occurs as a fine, white to off-white powder [1] [2] [3]. The compound manifests as a crystalline material with well-defined structural characteristics [4] [5]. The powder exhibits a uniform appearance that is characteristic of pharmaceutical-grade compounds, with no significant color variations reported across different manufacturing sources [6] [7] [8]. The material demonstrates consistent physical characteristics that meet pharmaceutical standards for bulk drug substances [9] [10].

The crystalline nature of citalopram hydrobromide has been confirmed through multiple analytical techniques, including X-ray powder diffraction studies that reveal a well-ordered crystal structure [11] [12]. The physical form remains stable under normal handling conditions, maintaining its powdered consistency throughout typical storage and processing operations [13] [14].

Solubility Profile

Citalopram hydrobromide demonstrates a distinctive solubility profile that is critical for pharmaceutical formulations. The compound is sparingly soluble in water with quantitative measurements indicating solubility levels of approximately 10 millimolar or less (equivalent to 4.05 mg/mL or less) [1] [2] [15]. This limited aqueous solubility represents a key characteristic that influences formulation strategies and bioavailability considerations.

In contrast, citalopram hydrobromide exhibits enhanced solubility in ethanol, with documented solubility reaching 50 millimolar (approximately 20.27 mg/mL) [16] [6] [17]. This five-fold improvement in ethanol compared to water demonstrates the compound's preferential dissolution in organic solvents [18] [19]. The compound is freely soluble in chloroform and has been characterized as very slightly soluble in diethyl ether [4] [20] [5].

Specialized solubility studies have revealed that in dimethyl sulfoxide (DMSO), citalopram hydrobromide achieves notably high solubility levels of 81 mg/mL (199.85 millimolar) [21], representing nearly a 20-fold increase compared to aqueous solutions. In phosphate buffer at pH 7.2, the solubility is approximately 2 mg/mL [22], indicating pH-dependent solubility characteristics.

Thermal Properties and Stability Parameters

Citalopram hydrobromide exhibits well-defined thermal characteristics that are essential for processing and storage considerations. The compound demonstrates a melting point range of 182-188°C [13] [23], with differential scanning calorimetry studies reporting a specific melting point of 186°C [24]. This relatively high melting point indicates substantial thermal stability under normal pharmaceutical processing conditions.

Thermal stability studies reveal that citalopram hydrobromide remains stable when exposed to elevated temperatures up to 80°C for extended periods [25]. Degradation studies conducted at 100°C show minimal degradation of only 0.64% after 48 hours [25], demonstrating remarkable thermal resilience. The compound exhibits even greater stability at 80°C, with degradation limited to 0.15% after 48 hours of exposure [25].

Loss on drying measurements consistently show values ≤0.5% when tested at 105°C for 4 hours [8] [26] [27], indicating minimal volatile content and excellent moisture stability. The recommended storage temperature range is 2-8°C to ensure long-term stability and prevent potential degradation [13] [10].

Crystallization from isopropanol occurs at 148-150°C [13], providing insight into recrystallization behavior and purification processes. The compound demonstrates photostability under normal lighting conditions, with minimal degradation observed during standard photostability testing protocols [28] [14].

Crystal Structure Analysis and Crystallization Behavior

Comprehensive X-ray crystallographic analysis has revealed that citalopram hydrobromide crystallizes in the monoclinic crystal system with space group P21/c (#14) [11] [12]. The unit cell parameters have been precisely determined through synchrotron X-ray powder diffraction studies, showing:

- Unit cell parameter a: 10.766 45(6) Å

- Unit cell parameter b: 33.070 86(16) Å

- Unit cell parameter c: 10.892 85(5) Å

- β angle: 90.8518(3)°

- Unit cell volume: 3878.03(4) ų

- Z value: 8 molecules per unit cell [11] [12] [29]

The crystal structure is stabilized by N-H⋯Br hydrogen bonds, which play a crucial role in maintaining structural integrity [11] [12]. However, the overall crystal energy is dominated by van der Waals attraction forces [11] [12], contributing to the compound's stability and packing efficiency.

Polymorphism studies have consistently shown that citalopram hydrobromide exhibits no detectable polymorphic forms [30] [4], ensuring consistent physical and pharmaceutical properties across different manufacturing batches. This absence of polymorphism simplifies formulation development and regulatory considerations.

Crystallization behavior studies indicate that isopropanol serves as the preferred crystallization solvent [13] [31], producing crystals with optimal morphology and purity. The aspect ratio of optimized crystals can be controlled within a range of 2.5 to 4.5 [31], allowing for tailored crystal morphology to meet specific pharmaceutical processing requirements.

Spectroscopic Characteristics

Citalopram hydrobromide exhibits distinctive spectroscopic properties that serve as critical identification and characterization parameters. Ultraviolet-visible spectroscopy reveals characteristic absorption maxima at 239 nm in methanol and 243 nm in chloroform [32] [33], providing reliable quantitative analysis capabilities across a concentration range of 2-25 μg/mL [34] [33].

Infrared spectroscopy demonstrates characteristic fingerprint regions that confirm structural identity [24] [35] [36]. The infrared spectrum shows conformance to established reference standards, with specific vibrational modes corresponding to the functional groups present in the molecular structure [8] [9].

Nuclear magnetic resonance spectroscopy provides detailed structural confirmation through both ¹H NMR and ¹³C NMR analyses. Studies conducted at 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR in DMSO-d6 solvent reveal characteristic chemical shifts and coupling patterns that confirm the molecular structure [24] [37]. The NMR spectra demonstrate high purity levels and structural integrity of the compound.

Mass spectrometry confirms the molecular weight through detection of molecular ion peaks corresponding to the expected molecular mass of 405.31 g/mol [24]. Raman spectroscopy provides complementary vibrational information, offering additional structural characterization capabilities for solid-state analysis [38].

High-Performance Liquid Chromatography (HPLC) serves as the primary method for purity assessment, with typical purity levels ranging from 97.5% to 99.3% [6] [7] [24]. This technique also enables impurity profiling and stability analysis under various stress conditions [39] [25].

Purity

Quantity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

UNII

GHS Hazard Statements

H302 (96.49%): Harmful if swallowed [Warning Acute toxicity, oral];

H411 (52.63%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Solute carrier family

SLC6

SLC6A4 (HTT) [HSA:6532] [KO:K05037]

Pictograms

Irritant;Environmental Hazard

Other CAS

Wikipedia

FDA Medication Guides

Citalopram Hydrobromide

SOLUTION;ORAL

TABLET;ORAL

FOREST LABS

ALLERGAN

12/03/2012

08/18/2023

Citalopram

Citalopram Hydrobromide

CAPSULE; ORAL

ALMATICA

08/18/2023

Use Classification

Dates

Characterization of gut microbiome in mice model of depression with divergent response to escitalopram treatment

Jiajia Duan, Yu Huang, Xunmin Tan, Tingjia Chai, Jing Wu, Hanping Zhang, Yifan Li, Xi Hu, Peng Zheng, Ping Ji, Libo Zhao, Deyu Yang, Liang Fang, Jinlin Song, Peng XiePMID: 34016954 DOI: 10.1038/s41398-021-01428-1

Abstract

Depression is a common and heterogeneous mental disorder. Although several antidepressants are available to treat the patients with depression, the factors which could affect and predict the treatment response remain unclear. Here, we characterize the longitudinal changes of microbial composition and function during escitalopram treatment in chronic unpredictable mild stress (CUMS) mice model of depression based on 16 S rRNA sequencing and metabolomics. Consequently, we found that escitalopram (ESC) administration serves to increase the alpha-diversity of the gut microbiome in ESC treatment group. The microbial signatures between responder (R) and non-responder (NR) groups were significantly different. The R group was mainly characterized by increased relative abundances of genus Prevotellaceae_UCG-003, and depleted families Ruminococcaceae and Lactobacillaceae relative to NR group. Moreover, we identified 15 serum metabolites responsible for discriminating R and NR group. Those differential metabolites were mainly involved in phospholipid metabolism. Significantly, the bacterial OTUs belonging to family Lachnospiraceae, Helicobacteraceae, and Muribaculaceae formed strong co-occurring relationships with serum metabolites, indicating alternations of gut microbiome and metabolites as potential mediators in efficiency of ESC treatment. Together, our study demonstrated that the alterations of microbial compositions and metabolic functions might be relevant to the different response to ESC, which shed new light in uncovering the mechanisms of differences in efficacy of antidepressants.Optimizing prediction of response to antidepressant medications using machine learning and integrated genetic, clinical, and demographic data

Dekel Taliaz, Amit Spinrad, Ran Barzilay, Zohar Barnett-Itzhaki, Dana Averbuch, Omri Teltsh, Roy Schurr, Sne Darki-Morag, Bernard LererPMID: 34238923 DOI: 10.1038/s41398-021-01488-3

Abstract

Major depressive disorder (MDD) is complex and multifactorial, posing a major challenge of tailoring the optimal medication for each patient. Current practice for MDD treatment mainly relies on trial and error, with an estimated 42-53% response rates for antidepressant use. Here, we sought to generate an accurate predictor of response to a panel of antidepressants and optimize treatment selection using a data-driven approach analyzing combinations of genetic, clinical, and demographic factors. We analyzed the response patterns of patients to three antidepressant medications in the Sequenced Treatment Alternatives to Relieve Depression (STAR*D) study, and employed state-of-the-art machine learning (ML) tools to generate a predictive algorithm. To validate our results, we assessed the algorithm's capacity to predict individualized antidepressant responses on a separate set of 530 patients in STAR*D, consisting of 271 patients in a validation set and 259 patients in the final test set. This assessment yielded an average balanced accuracy rate of 72.3% (SD 8.1) and 70.1% (SD 6.8) across the different medications in the validation and test set, respectively (p < 0.01 for all models). To further validate our design scheme, we obtained data from the Pharmacogenomic Research Network Antidepressant Medication Pharmacogenomic Study (PGRN-AMPS) of patients treated with citalopram, and applied the algorithm's citalopram model. This external validation yielded highly similar results for STAR*D and PGRN-AMPS test sets, with a balanced accuracy of 60.5% and 61.3%, respectively (both p's < 0.01). These findings support the feasibility of using ML algorithms applied to large datasets with genetic, clinical, and demographic features to improve accuracy in antidepressant prescription.Doxycycline at subantimicrobial dose combined with escitalopram reverses depressive-like behavior and neuroinflammatory hippocampal alterations in the lipopolysaccharide model of depression

Bruna Stefânia Ferreira Mello, Adriano José Maia Chaves Filho, Charllyany Sabino Custódio, Patrícia de Araújo Rodrigues, Jaqueline V Carletti, Silvânia Maria Mendes Vasconcelos, Francisca Cléa Florenço de Sousa, Lia Lira Olivier Sanders, Danielle S MacedoPMID: 34161892 DOI: 10.1016/j.jad.2021.05.083

Abstract

Doxycycline (DOXY) is a second-generation tetracycline with anti-inflammatory and neuroprotective effects. A proinflammatory profile seems to predict the severity of depressive symptoms. In the present study, we aimed at determining whether the anti-inflammatory action of subantimicrobial-dose doxycycline (SDD) (DOXY, 10mg/kg), alone or combined with the antidepressant escitalopram (ESC), could revert lipopolysaccharide-induced depressive-like alterations in mice. Male Swiss mice received saline or lipopolysaccharide (LPS) for ten consecutive days. From the 6day of LPS exposure, they were treated with DOXY 10 mg/kg, ESC 4 mg/kg, DOXY 10 mg/kg plus ESC 4 mg/kg (DOXY+ESC), or saline. On the 10

day, we assessed behavioral despair (forced swimming test), anhedonia (sucrose preference test), brain oxidative stress markers, and inflammatory and protective pathways related to depression, such as NF-kB and phospho-CREB. Our results showed that DOXY alone or combined with ESC reduced hippocampal Iba-1 expression and interleukin (IL)-1β levels. Only DOXY+ESC successfully reversed the LPS-induced increase in NF-kBp65 expression and TNFα levels. DOXY caused a marked increase in the hippocampal expression of phospho-CREB and GSH concentrations. DOXY and DOXY+ESC showed a tendency to modulate the functional status of mitogen-activated kinase p42-44 (Phospho-p44/42 MAPK) and of the phosphorylated form of glycogen synthase kinase 3 beta (GSK3β), revealing a protective profile against inflammation. In conclusion, SDD, combined with ESC, seems to be a good strategy for reverting inflammatory changes and protecting against depression.

Hair Loss Associated with Escitalopram: Do SSRIs Affect Melatonin at the Hair Follicle?

İrem Yazıcı Karabulut, Hasan Gokcay, Hasan BelliPMID: 34185743 DOI: 10.24869/psyd.2021.187

Abstract

Escitalopram Targets Oxidative Stress, Caspase-3, BDNF and MeCP2 in the Hippocampus and Frontal Cortex of a Rat Model of Depression Induced by Chronic Unpredictable Mild Stress

Vlad Dionisie, Adela Magdalena Ciobanu, Vlad Alexandru Toma, Mihnea Costin Manea, Ioana Baldea, Diana Olteanu, Alexandra Sevastre-Berghian, Simona Clichici, Mirela Manea, Sorin Riga, Gabriela Adriana FilipPMID: 34299103 DOI: 10.3390/ijms22147483